1-(2-Ethoxy-4-mercaptophenyl)propan-2-one
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Overview
Description
1-(2-Ethoxy-4-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol It is characterized by the presence of an ethoxy group, a mercapto group, and a propanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxy-4-mercaptophenyl)propan-2-one typically involves the reaction of 2-ethoxy-4-mercaptophenol with a suitable propanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification techniques, such as recrystallization or chromatography, to isolate the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants. Advanced purification methods, such as distillation or high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxy-4-mercaptophenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The carbonyl group in the propanone moiety can be reduced to form an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Ethoxy-4-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity and can be used in the study of enzyme interactions or as potential drug candidates.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-4-mercaptophenyl)propan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors through its functional groups, leading to modulation of biochemical pathways. The ethoxy and mercapto groups can form hydrogen bonds or covalent bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxy-4-mercaptophenyl)propan-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-Ethoxy-4-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxy group instead of a mercapto group.
1-(2-Ethoxy-4-aminophenyl)propan-2-one: Similar structure but with an amino group instead of a mercapto group.
Uniqueness
1-(2-Ethoxy-4-mercaptophenyl)propan-2-one is unique due to the presence of both ethoxy and mercapto groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields .
Properties
Molecular Formula |
C11H14O2S |
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Molecular Weight |
210.29 g/mol |
IUPAC Name |
1-(2-ethoxy-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H14O2S/c1-3-13-11-7-10(14)5-4-9(11)6-8(2)12/h4-5,7,14H,3,6H2,1-2H3 |
InChI Key |
IZBGWVDUOPTXNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S)CC(=O)C |
Origin of Product |
United States |
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